Milnacipran carbamoyl o-glucuronide, L-

Description

Overview of Milnacipran (B1663801) Biotransformation Pathways

Milnacipran is administered as a racemic mixture of two enantiomers: d-milnacipran (1S, 2R) and l-milnacipran (1R, 2S). nih.gov Following oral administration, milnacipran is well-absorbed and undergoes limited first-pass metabolism. researchgate.netnih.gov The primary routes of biotransformation involve phase II conjugation (glucuronidation) and, to a lesser extent, phase I oxidative metabolism. researchgate.netnih.gov A significant portion of the drug, approximately 55%, is excreted unchanged in the urine. nih.govmedcentral.com

The metabolism of milnacipran is characterized by two main pathways:

Glucuronide Conjugation: This is a major metabolic route, accounting for approximately 30% of milnacipran's metabolism. researchgate.netresearchgate.net The process directly conjugates milnacipran with glucuronic acid, forming milnacipran carbamoyl (B1232498) O-glucuronide. researchgate.netdrugbank.com This conjugation is notably stereoselective. nih.govnih.gov

Oxidative Metabolism: A smaller portion of milnacipran, around 20%, is metabolized through oxidation. researchgate.netresearchgate.net The primary reaction is N-dealkylation, catalyzed mainly by the cytochrome P450 enzyme CYP3A4, which produces N-desethyl milnacipran. nih.govdrugbank.com Other oxidative metabolites, such as p-hydroxy levomilnacipran (B1675123), are formed in minor quantities and can also undergo subsequent glucuronidation. drugbank.com

The resulting metabolites are pharmacologically inactive and are eliminated from the body primarily through renal excretion. researchgate.netnih.gov Studies have shown that after an oral dose of [¹⁴C]milnacipran, about 93% of the radioactivity is recovered in the urine. nih.govresearchgate.net

Biochemical Principles of Glucuronide Conjugation in Xenobiotic Metabolism

Glucuronidation is a critical phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics, including many drugs, as well as endogenous compounds. nih.govijpcbs.comxcode.life The process involves the covalent attachment of a glucuronic acid moiety to a substrate, which significantly increases its water solubility and facilitates its excretion from the body, typically via urine or bile. jove.comwikipedia.orgstudysmarter.co.uk

The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells, but also found in other tissues like the kidneys and intestines. ijpcbs.comnih.govyoutube.com UGTs utilize an activated form of glucuronic acid, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), as a coenzyme. wikipedia.orgnih.gov The UGT enzyme facilitates the transfer of the glucuronyl group from UDPGA to a nucleophilic functional group on the substrate, such as a hydroxyl, carboxyl, amine, or thiol group. jove.comyoutube.com

This conjugation reaction is considered a high-capacity pathway that transforms lipophilic (fat-soluble) compounds, which can readily cross cell membranes and accumulate in tissues, into hydrophilic (water-soluble) and generally inactive metabolites. nih.govijpcbs.comresearchgate.net The resulting glucuronide conjugates are negatively charged and more polar, making them ideal substrates for efflux transporters that mediate their removal from the cell and subsequent elimination from the body. nih.gov Therefore, glucuronidation serves as a crucial defense mechanism, protecting the body from the potential toxicity of foreign chemicals and metabolic byproducts. nih.govwisdomlib.orgnih.gov

Identification and Initial Characterization of Milnacipran carbamoyl o-glucuronide, L- as a Metabolite

The formation of milnacipran carbamoyl O-glucuronide is a primary metabolic event for milnacipran. researchgate.netnih.gov Research evaluating the excretion and metabolism of milnacipran in humans identified this glucuronide conjugate as a major metabolite. nih.govresearchgate.net Following a 100-mg oral dose of radiolabeled milnacipran, it was found that the peak plasma concentration of total radioactivity was substantially higher than that of the unchanged drug, indicating significant metabolism. nih.govresearchgate.net

Urinary Excretion: Approximately 19% of an administered milnacipran dose is excreted in the urine as milnacipran carbamoyl O-glucuronide. nih.govnih.gov Of this, the vast majority is the l-isomer, accounting for about 17% of the total dose, while the d-isomer accounts for only about 2%. nih.govmedcentral.com

Plasma Concentrations: The plasma concentrations of the l-milnacipran carbamoyl O-glucuronide metabolite were found to be similar to those of the parent milnacipran. nih.govresearchgate.net The maximum plasma concentration of the l-glucuronide metabolite was observed at 4 hours post-dose, reaching 234 ng Eq of milnacipran/ml. nih.govnih.gov In contrast, the plasma concentrations of the d-milnacipran carbamoyl O-glucuronide metabolite were substantially lower, at less than 25 ng Eq of milnacipran/ml. nih.govnih.gov

This marked difference in the formation of the two glucuronide enantiomers demonstrates the stereoselective nature of the UGT enzymes involved in milnacipran's metabolism. nih.gov The metabolite itself, Milnacipran carbamoyl o-glucuronide, L-, is considered inactive. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

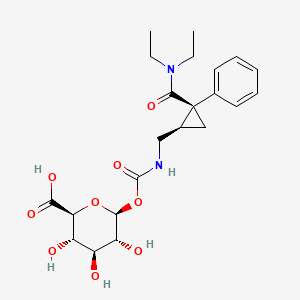

(2S,3S,4S,5R,6S)-6-[[(1R,2S)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O9/c1-3-24(4-2)20(30)22(12-8-6-5-7-9-12)10-13(22)11-23-21(31)33-19-16(27)14(25)15(26)17(32-19)18(28)29/h5-9,13-17,19,25-27H,3-4,10-11H2,1-2H3,(H,23,31)(H,28,29)/t13-,14-,15-,16+,17-,19-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQUAXXSVBPRHH-GFAIEWKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(C[C@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446438-98-7 | |

| Record name | Milnacipran carbamoyl o-glucuronide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446438987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILNACIPRAN CARBAMOYL O-GLUCURONIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCI92WN4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation and Biosynthesis of Milnacipran Carbamoyl O Glucuronide, L

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms Involved in Glucuronidation

Glucuronidation is a major phase II metabolic pathway responsible for the conjugation of a glucuronic acid moiety to a variety of substrates, including drugs, toxins, and endogenous compounds. nih.gov This reaction is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the kidney and gastrointestinal tract. researchgate.netnih.gov The UGTs are categorized into families, mainly UGT1A and UGT2B, which are responsible for the metabolism of the vast majority of xenobiotics. researchgate.net

Direct reaction phenotyping studies to identify the specific UGT isoforms that catalyze the carbamoyl (B1232498) glucuronidation of milnacipran (B1663801) are not available in the public domain. However, insights can be drawn from studies on other drugs that undergo a similar metabolic transformation, specifically N-carbamoyl glucuronidation.

For instance, studies on the drug lorcaserin (B1675133), which also forms an N-carbamoyl glucuronide, have provided a detailed enzymatic profile. These investigations utilized recombinant human UGT enzymes to pinpoint the contributing isoforms. The findings revealed that the N-carbamoyl glucuronidation of lorcaserin is predominantly catalyzed by isoforms from the UGT2B family, specifically UGT2B7, UGT2B15, and UGT2B17. bioivt.comnih.gov Minor contributions were also noted from UGT1A family members, including UGT1A6 and UGT1A9. bioivt.comnih.gov

Kinetic analyses of lorcaserin glucuronidation demonstrated that UGT2B15 was the most efficient enzyme for this transformation. bioivt.comnih.gov The characterization of enzyme kinetics, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), is crucial for understanding the efficiency and capacity of each isoform in metabolizing the drug. The lower the Km value, the higher the affinity of the enzyme for the substrate.

Interactive Table: Illustrative Kinetic Parameters for N-Carbamoyl Glucuronidation of Lorcaserin by Recombinant Human UGT Isoforms

This table presents data for lorcaserin as an example of N-carbamoyl glucuronidation kinetics, as specific data for milnacipran is not available.

| UGT Isoform | Apparent Km (μM) | Vmax (pmol/mg protein/min) | Catalytic Efficiency Rank |

| UGT2B15 | 51.6 ± 1.9 | 237.4 ± 2.8 | 1 |

| UGT2B7 | - | - | 2 |

| UGT2B17 | - | - | 3 |

| UGT1A9 | - | - | 4 |

| UGT1A6 | - | - | 5 |

| (Data sourced from studies on lorcaserin. bioivt.comnih.gov Km and Vmax values were only detailed for the most efficient isoform, UGT2B15.) |

Given these findings with a structurally analogous reaction, it is plausible that isoforms from the UGT2B and UGT1A families are also involved in the formation of Milnacipran carbamoyl o-glucuronide.

The UGT enzyme family is known for its broad and often overlapping substrate specificity, a phenomenon sometimes referred to as enzyme promiscuity. dovepress.com This means a single drug can be metabolized by multiple UGT isoforms, and a single isoform can metabolize many different drugs. pharmgkb.org This characteristic is advantageous for detoxification, ensuring the body can handle a vast array of chemical structures.

Precursor Identification and Metabolic Precursors to Glucuronide Formation

The direct metabolic precursor for the formation of Milnacipran carbamoyl o-glucuronide, L- is the parent drug, milnacipran. Specifically, it is the L-enantiomer, also known as levomilnacipran (B1675123), that is the primary substrate for this conjugation reaction. researchgate.netnih.gov The glucuronic acid molecule is attached to the carbamoyl group of the L-milnacipran molecule.

Regioselectivity and Stereoselectivity in the Glucuronidation of Milnacipran

The glucuronidation of milnacipran is a highly selective process, demonstrating marked stereoselectivity. Milnacipran is administered as a racemic mixture of two cis-isomers: d-milnacipran (1S, 2R) and l-milnacipran (1R, 2S). researchgate.net

Metabolic studies in humans have shown that the formation of the carbamoyl O-glucuronide metabolite is predominantly associated with the l-enantiomer. Following oral administration, approximately 19% of the dose is excreted in the urine as the milnacipran carbamoyl O-glucuronide metabolite. Of this, the vast majority (around 17% of the total dose) is the l-milnacipran carbamoyl O-glucuronide. researchgate.netresearchgate.net In contrast, the plasma concentrations of the d-milnacipran carbamoyl O-glucuronide metabolite are observed to be very low. researchgate.netresearchgate.net This indicates a strong preference by the UGT enzymes for the l-milnacipran isomer as a substrate, a clear example of stereoselectivity in drug metabolism. This enzymatic preference results in different metabolic fates for the two enantiomers.

In Vitro Metabolic Studies of Glucuronide Formation

In vitro studies are essential tools for characterizing metabolic pathways, including glucuronidation, without the complexities of a whole biological system. nih.gov For milnacipran, in vitro experiments have been crucial in confirming that glucuronidation is a major metabolic route and that interactions with the CYP450 system are minimal. nih.govlabcorp.com Such studies are required by regulatory agencies when glucuronidation accounts for a significant portion (≥25%) of a drug's total metabolism. nih.gov

The synthesis and study of glucuronide metabolites are typically conducted using various in vitro systems, with human liver microsomes (HLM) and cryopreserved hepatocytes being the most common. researchgate.net

Human Liver Microsomes (HLM): These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs. researchgate.net HLM incubations are a standard method for reaction phenotyping. To conduct the assay, the substrate (milnacipran), HLM, and the essential cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) are combined in a buffer. dovepress.com The reaction is initiated and then stopped after a specific time, and the formation of the glucuronide metabolite is measured, typically using liquid chromatography-mass spectrometry (LC-MS).

Hepatocytes: Intact liver cells (hepatocytes) provide a more physiologically complete system as they contain both phase I and phase II enzymes, as well as drug transporters, in their natural cellular environment. nih.gov Incubations with hepatocytes can offer a more comprehensive picture of a drug's metabolism, including the interplay between different pathways. Studies with cultured human hepatocytes have been used to evaluate the potential of milnacipran to induce metabolic enzymes. nih.govlabcorp.com

Recombinant UGT Enzymes: To identify the specific isoforms responsible for a reaction, scientists use systems where a single UGT enzyme is expressed in a cell line (e.g., insect cells or bacterial cells), often referred to as "Supersomes". researchgate.net By incubating the drug with a panel of these individual recombinant UGTs, the activity of each isoform can be measured directly, as was done in the characterization of lorcaserin's glucuronidation. bioivt.comnih.gov

Recombinant Enzyme Systems for UGT Characterization

The characterization of specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the metabolism of xenobiotics is a critical step in drug development. This is often achieved using recombinant enzyme systems, which involve expressing individual human UGT enzymes in cell lines (e.g., insect cells or human cell lines). nih.gov This approach allows for the precise identification of which UGTs are involved in a particular metabolic pathway and enables the study of their kinetic properties. nih.govnih.govnih.gov Regulatory bodies often require UGT reaction phenotyping for new chemical entities, especially if glucuronidation constitutes a significant portion (≥25%) of the total metabolism. researchgate.net

Despite the established importance of glucuronidation in the clearance of milnacipran, detailed studies utilizing recombinant enzyme systems to specifically identify the UGT isoforms responsible for the formation of Milnacipran carbamoyl o-glucuronide, L- are not extensively available in the public domain. Research on other compounds demonstrates the utility of this method. For instance, studies on lorcaserin, another drug that undergoes N-carbamoyl glucuronidation, used recombinant UGTs to identify UGT2B7, UGT2B15, and UGT2B17 as the primary enzymes involved, with minor contributions from UGT1A6 and UGT1A9. nih.gov Similar studies have been conducted for a variety of other drugs, providing clear examples of how these systems are used to elucidate metabolic pathways. nih.govnih.govnih.govnih.gov

While direct research on milnacipran with recombinant UGTs is not readily found, the established metabolic profile indicates that one or more UGT isoforms exhibit a high degree of stereoselectivity for the L-enantiomer of milnacipran. nih.gov The identification of these specific isoforms through recombinant enzyme screening would provide valuable insights into potential drug-drug interactions and inter-individual variability in milnacipran metabolism.

Detailed Research Findings

Currently, there is a lack of specific published research that has utilized recombinant UGT enzyme systems to definitively identify and characterize the UGT isoforms responsible for the formation of L-milnacipran carbamoyl o-glucuronide. Such a study would typically involve incubating levomilnacipran with a panel of individual, recombinantly expressed human UGT enzymes and measuring the rate of formation of the glucuronide metabolite.

Data Tables

As no specific data from recombinant UGT enzyme studies on the formation of L-milnacipran carbamoyl o-glucuronide were found, a data table cannot be generated at this time. A representative table for such data would typically appear as follows:

| UGT Isoform | Relative Activity (%) |

| UGT1A1 | Data not available |

| UGT1A3 | Data not available |

| UGT1A4 | Data not available |

| UGT1A6 | Data not available |

| UGT1A9 | Data not available |

| UGT2B7 | Data not available |

| UGT2B15 | Data not available |

| UGT2B17 | Data not available |

This table is for illustrative purposes only, as experimental data for L-milnacipran is not available.

Advanced Structural Elucidation and Stereochemical Analysis of Milnacipran Carbamoyl O Glucuronide, L

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and exploring the structural architecture of metabolites. For Milnacipran (B1663801) carbamoyl (B1232498) o-glucuronide, L-, HRMS provides the initial, crucial confirmation of its identity.

The molecular formula of the compound has been established as C₂₂H₃₀N₂O₉, corresponding to a molecular weight of 466.48 g/mol . amazonaws.comfda.govnih.gov This is consistent with the addition of a glucuronic acid moiety to the carbamoyl group of the parent drug, levomilnacipran (B1675123).

While specific experimental fragmentation data for L-Milnacipran carbamoyl o-glucuronide is not extensively detailed in publicly available literature, a plausible fragmentation pathway can be proposed based on the analysis of closely related metabolites, such as N-desethyl levomilnacipran carbamoyl glucuronide, and established fragmentation principles for glucuronidated compounds. nih.gov The analysis, typically conducted using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), would likely reveal the following fragmentation patterns:

Primary Fragmentation: The most common fragmentation event for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a prominent fragment ion corresponding to the aglycone (the parent drug structure).

Secondary Fragmentation: Subsequent fragmentation of the aglycone would mirror that of the parent compound, milnacipran. This includes cleavages around the cyclopropane (B1198618) ring and the diethylamide group.

Glucuronide Moiety Fragmentation: Characteristic losses from the glucuronic acid itself, such as losses of H₂O (18 Da), CO (28 Da), and CO₂ (44 Da), would also be observed, further confirming the nature of the conjugate.

A representative table of expected major fragment ions in a positive ion mode HRMS analysis is presented below.

| Expected m/z | Proposed Identity | Fragmentation Pathway |

| 467.1970 | [M+H]⁺ | Protonated molecule |

| 489.1789 | [M+Na]⁺ | Sodium adduct of the molecule |

| 291.1754 | [M-C₆H₈O₆+H]⁺ | Loss of the glucuronic acid moiety |

| 247.1805 | [Milnacipran+H]⁺ | Further fragmentation leading to protonated parent drug |

| 177.0550 | [C₆H₉O₇]⁺ | Protonated glucuronic acid |

Note: The m/z values in this table are theoretical and for illustrative purposes. Actual experimental values would be determined to within a few parts per million (ppm) accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of complex organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Due to the absence of publicly available experimental NMR data for Milnacipran carbamoyl o-glucuronide, L-, this section describes the expected outcomes from a comprehensive NMR analysis.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for a complete assignment.

¹H NMR: The proton NMR spectrum would be complex, showing distinct signals for the aromatic protons of the phenyl ring, the ethyl protons of the diethylamide group, the diastereotopic methylene (B1212753) protons of the cyclopropane ring, and the characteristic signals of the glucuronic acid moiety, including the anomeric proton.

¹³C NMR: The carbon NMR spectrum would complement the ¹H data, showing signals for all 22 carbon atoms. Key signals would include those for the carbonyl carbons (amide and carbamate), the aromatic carbons, the cyclopropane carbons, and the carbons of the glucuronide unit.

COSY (Correlation Spectroscopy): This 2D experiment would reveal ¹H-¹H spin-spin couplings, establishing proton connectivity within individual spin systems, such as the ethyl groups and the protons on the glucuronic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting the different structural fragments. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would definitively establish the site of glucuronidation by showing a correlation from the anomeric proton (H-1') of the glucuronic acid to the carbamoyl carbonyl carbon of the milnacipran moiety.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is a representative illustration of expected chemical shifts and is not based on experimental data.)

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Phenyl-C | 128-135 | 7.2-7.4 | To cyclopropane carbons |

| Cyclopropane-CH₂ | ~25 | 1.2-1.8 | To phenyl-C, -C=O |

| N(CH₂CH₃)₂ | ~42 | 3.3-3.5 (q) | To amide C=O |

| N(CH₂CH₃)₂ | ~14 | 1.1-1.3 (t) | To N-CH₂ |

| Amide C=O | ~175 | - | From N-CH₂, cyclopropane-CH₂ |

| Carbamate C=O | ~155 | - | From H-1' (glucuronide) |

| Glucuronide H-1' | ~100 | ~5.5 (d) | To Carbamate C=O |

| Glucuronide C' | 70-80 | 3.5-4.5 | - |

The stereochemistry of Milnacipran carbamoyl o-glucuronide, L- is critical to its identity. The "L-" designation refers to the (1R,2S) configuration of the parent milnacipran structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space interactions between protons that are close to each other, providing crucial information about the molecule's three-dimensional structure and relative stereochemistry. For this metabolite, NOESY would be used to confirm the cis relationship of the aminomethyl and phenyl groups on the cyclopropane ring.

Chiral NMR Techniques: While the stereochemistry is often retained from the parent drug during metabolism, confirmation can be achieved using chiral NMR solvents or shift reagents. These agents interact differently with the enantiomers, leading to separate signals in the NMR spectrum, which can confirm the enantiomeric purity of the L-isomer.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. A hypothetical data table of expected IR absorptions is shown below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | O-H (acid), N-H (carbamate) stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1740 | C=O stretching (carbamate) |

| ~1710 | C=O stretching (carboxylic acid) |

| ~1640 | C=O stretching (amide) |

| ~1600, ~1490 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (glucuronide) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily dictated by the phenyl chromophore. It would be expected to show absorption maxima (λmax) characteristic of a monosubstituted benzene (B151609) ring, typically around 250-270 nm. The conjugation with the cyclopropane ring and amide group may cause slight shifts in these absorptions compared to simple benzene.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since Milnacipran carbamoyl o-glucuronide, L- is a single enantiomer, it is CD-active. The CD spectrum provides information about the stereochemical environment of the chromophores, in this case, the phenyl ring. The sign and magnitude of the Cotton effects in the CD spectrum are unique to the (1R,2S) configuration and can be used as a fingerprint for this specific stereoisomer, distinguishing it from its D-enantiomer. While specific CD data is not publicly available, it remains a key technique for chiral drug analysis. nih.gov

Sophisticated Analytical Methodologies for Detection and Quantification of Milnacipran Carbamoyl O Glucuronide, L in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating Milnacipran (B1663801) carbamoyl (B1232498) o-glucuronide, L- from the parent drug and other endogenous components in complex research matrices. Given the polar nature of glucuronides, liquid chromatography is the predominant separation technique.

Liquid Chromatography (LC) Method Development (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for the analysis of Milnacipran and its metabolites. scirp.orgresearchgate.net UPLC, with its use of smaller particle-sized columns (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. scirp.org

Developing a robust LC method for Milnacipran carbamoyl o-glucuronide, L- involves meticulous optimization of chromatographic conditions. The objective is to achieve sufficient resolution between the metabolite, the parent drug (Milnacipran), and its enantiomers. researchgate.netscirp.org Stability-indicating methods are particularly crucial, ensuring that the technique can separate the analyte from any potential degradation products formed during sample storage or processing. researchgate.netscirp.org

Method development often starts with screening different column chemistries and mobile phases. Gradient elution is commonly employed to effectively separate compounds with a range of polarities, which is typical in metabolite analysis. scirp.orgsemanticscholar.org For instance, a gradient program might start with a higher aqueous phase composition to retain and separate polar metabolites like glucuronides, followed by an increasing organic phase concentration to elute the less polar parent drug. semanticscholar.org

Table 1: Example HPLC/UPLC Parameters for Milnacipran Analysis (Adaptable for its Glucuronide Metabolite)

| Parameter | HPLC Condition Example | UPLC Condition Example |

|---|---|---|

| Column | Phenomenex C18 (4.6 x 250mm, 5µm) | Waters BEH C18 (50 x 2.1 mm, 1.7 µm) scirp.org |

| Mobile Phase A | Triethylamine buffer (pH 4.5) | 10 mM Sodium dihydrogen phosphate (B84403) & 10 mM hexane (B92381) sulfonate sodium salt (pH 2.5) scirp.orgsemanticscholar.org |

| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile scirp.orgsemanticscholar.org |

| Flow Rate | 0.8 mL/min | 0.2 mL/min scirp.orgsemanticscholar.org |

| Detection | UV at 215 nm | UV at 220 nm scirp.orgsemanticscholar.org |

| Injection Volume | Not Specified | 5 µL semanticscholar.org |

| Column Temperature | Ambient | 25°C semanticscholar.org |

Stationary Phase Selection and Mobile Phase Optimization for Glucuronide Resolution

The choice of stationary phase is critical for the successful separation of polar glucuronides. Reversed-phase (RP) chromatography using C18 columns is the most common approach. scirp.orgresearchgate.net These columns provide sufficient hydrophobicity to retain the parent compound, Milnacipran, while allowing for the elution of the more polar carbamoyl o-glucuronide metabolite under optimized mobile phase conditions. Other stationary phases, such as C8 or Phenyl columns, can also be explored to achieve alternative selectivity. chemrxiv.orgresearchgate.net

Mobile phase optimization is key to resolving the glucuronide from other matrix components. Key parameters include:

pH: The pH of the mobile phase buffer is a critical parameter. chemrxiv.org For amine-containing compounds like Milnacipran and its metabolites, operating at a low pH (e.g., 2.5-4.0) ensures that the amino groups are protonated, which can lead to better peak shapes and retention on reversed-phase columns. semanticscholar.orgchemrxiv.org

Buffer Composition: Phosphate buffers are commonly used to control the pH. semanticscholar.orgijndd.in The addition of an ion-pairing agent, such as hexane sulfonate, can be employed to improve the retention and peak shape of polar, ionized analytes. scirp.orgsemanticscholar.org

Organic Modifier: Acetonitrile is frequently preferred over methanol (B129727) as the organic modifier in the mobile phase. semanticscholar.orgchemrxiv.org It typically provides better peak shapes, lower column back-pressure, and different selectivity for complex separations. semanticscholar.org The gradient slope (the rate of change of the organic modifier) is carefully adjusted to maximize the resolution between closely eluting peaks. semanticscholar.org

Gas Chromatography (GC) Considerations for Derivatized Glucuronides

Gas chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like glucuronides. Therefore, derivatization is a mandatory step to convert the polar glucuronide metabolite into a volatile and thermally stable derivative suitable for GC analysis. researchgate.netnih.gov

Common derivatization strategies for compounds containing hydroxyl and amine groups include:

Silylation: Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are used to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. researchgate.net

Acylation: This process involves reacting the analyte with an acylating agent, such as acetyl chloride or benzoyl chloride, to form ester derivatives. nih.govosti.govresearchgate.net This not only increases volatility but can also improve chromatographic properties and detection sensitivity. nih.gov

The derivatization process itself must be carefully optimized, considering factors like the choice of reagent, reaction time, temperature, and solvent to ensure complete and reproducible conversion to the desired derivative. researchgate.net Although GC-MS can be a powerful tool, the multi-step sample preparation involving derivatization makes LC-based methods the more direct and commonly used approach for glucuronide analysis. researchgate.net

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the definitive technique for the sensitive and selective quantification of Milnacipran carbamoyl o-glucuronide, L-. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive detection technique ideal for quantifying low-level analytes in complex biological matrices. nih.gov The most common mode of operation is Multiple Reaction Monitoring (MRM), which involves two stages of mass filtering. nih.gov

In the first stage (Q1), a specific precursor ion (or parent ion) corresponding to the analyte of interest is selected. For Milnacipran carbamoyl o-glucuronide, L- (Molecular Formula: C₂₂H₃₀N₂O₉), the protonated molecule [M+H]⁺ would be the likely precursor ion in positive electrospray ionization (ESI) mode. fda.gov This precursor ion is then fragmented in a collision cell (Q2), and a specific, high-abundance product ion (or daughter ion) is monitored by the second mass analyzer (Q3). nih.gov

This precursor-to-product ion transition is highly specific to the analyte's structure, significantly reducing background noise and matrix interference, which allows for very low limits of quantification (LOQ). nih.govnih.gov For example, in the analysis of the parent drug Milnacipran, the transition of its protonated ion (m/z 247.2) to a characteristic fragment ion (m/z 230.3) is monitored. nih.gov A similar, specific transition would be identified and optimized for its carbamoyl o-glucuronide metabolite. The fragmentation of the glycosidic bond is a common pathway for glucuronide conjugates, which would result in a product ion corresponding to the aglycone. nih.gov

Table 2: Example MRM Transitions for Milnacipran and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Milnacipran (MC) | 247.2 | 230.3 | nih.gov |

| Milnacipran-d10 (MCD10) | 257.2 | 240.4 | nih.gov |

Note: A similar MRM method would be developed for Milnacipran carbamoyl o-glucuronide, L-, likely monitoring the transition from its [M+H]⁺ ion to a fragment corresponding to the aglycone or another stable product ion.

High-Resolution Accurate Mass (HRAM) Mass Spectrometry for Untargeted Analysis

High-Resolution Accurate Mass (HRAM) mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides an alternative and complementary approach to tandem MS. youtube.comthermofisher.com HRAM instruments measure the mass-to-charge ratio (m/z) of ions with very high precision (typically <5 ppm mass accuracy) and high resolution. thermofisher.com

This capability is invaluable for several reasons:

Untargeted Metabolite Identification: In untargeted metabolomics, HRAM allows for the detection of all ions in a sample within a given mass range. nih.govyoutube.com The accurate mass measurement enables the confident determination of the elemental composition of an unknown peak, which is a critical first step in identifying novel metabolites like Milnacipran carbamoyl o-glucuronide, L-.

Enhanced Specificity: For quantification, the high resolution allows for the extraction of the analyte signal using a very narrow mass window (e.g., ±5 ppm). thermofisher.com This physically separates the analyte signal from isobaric interferences (other molecules with the same nominal mass but different elemental composition), leading to improved data quality and accuracy, especially in complex matrices. thermofisher.com

Structure Elucidation: HRAM instruments can also perform fragmentation (MS/MS), and the accurate mass measurement of the resulting fragment ions provides crucial information for elucidating the structure of the metabolite. nih.gov

The coupling of ion chromatography (IC) with HRAM-MS is an emerging technique for analyzing small, polar metabolites that are often challenging to separate by reversed-phase LC. youtube.com This approach could offer superior separation for highly polar glucuronide conjugates. youtube.com

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-Dilution Mass Spectrometry (ID-MS) is considered a reference technique for quantitative analysis due to its high precision and accuracy. nih.gov The method combines the sensitivity and selectivity of mass spectrometry with the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov The SIL-IS is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization. nih.gov

For the absolute quantification of Milnacipran carbamoyl o-glucuronide, L-, a synthesized version of the molecule containing stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) would be added to the biological sample at a known concentration at the beginning of the analytical process. nih.gov This standard co-elutes with the endogenous analyte but is distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte to that of the known quantity of the SIL-IS, any variations in sample recovery or ionization efficiency are compensated for, allowing for highly accurate and precise absolute quantification. nih.govnih.gov

In studies involving the parent compound, a deuterated internal standard, Milnacipran-d10, has been effectively used for quantification in rat plasma via LC-MS/MS. nih.gov The protonated adducts for Milnacipran and its d10 standard were detected at m/z 247.2→230.3 and m/z 257.2→240.4, respectively, using multiple reaction monitoring (MRM). nih.gov A similar strategy would be employed for Milnacipran carbamoyl o-glucuronide, L-, where specific precursor-to-product ion transitions for both the native glucuronide and its stable isotope-labeled counterpart would be monitored.

Sample Preparation Strategies for Glucuronide Analysis in Complex Biological Matrices

The analysis of glucuronides like Milnacipran carbamoyl o-glucuronide, L- in biological matrices such as plasma, urine, or serum is challenging due to the presence of numerous endogenous interferences like proteins, phospholipids, and salts. chromatographyonline.comnih.gov These interferences can cause a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the target analyte, leading to inaccurate results. chromatographyonline.comnih.gov Therefore, a meticulous sample preparation strategy is crucial to remove these interferences and ensure reliable quantification. chromatographyonline.comnih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For Milnacipran analysis, a simple LLE method using methyl-t-butyl ether has been shown to provide high recovery and reduce matrix effects. nih.gov The pH of the aqueous phase is a critical parameter to optimize, as it should be adjusted to ensure the analyte is in a neutral, uncharged state to facilitate its partitioning into the organic solvent. chromatographyonline.com For a glucuronide, which is generally more polar than the parent drug, the choice of organic solvent and pH adjustment would need careful optimization to achieve efficient extraction.

Solid-Phase Extraction (SPE) is another powerful technique that offers a high degree of selectivity and can produce very clean sample extracts. chromatographyonline.comnih.govmdpi.com SPE involves passing the liquid sample through a cartridge containing a solid sorbent. mdpi.com The analyte is retained on the sorbent while interferences pass through. The analyte is then eluted with a small volume of a strong solvent. nih.gov The choice of sorbent is critical and depends on the analyte's properties. mdpi.com Options include:

Reversed-phase sorbents (e.g., C8, C18): These are suitable for non-polar to moderately polar compounds and are commonly used in drug analysis. nih.govmdpi.com

Hydrophilic-Lipophilic Balance (HLB) sorbents: These are versatile and can retain a wide range of compounds. nih.govfrontiersin.org

Ion-exchange sorbents (e.g., MCX, WCX): These are used for charged analytes and offer high selectivity. nih.govmdpi.com

Optimization of an SPE method involves testing different sorbents, wash solutions to remove residual interferences, and elution solvents to ensure maximum recovery of the analyte. nih.govfrontiersin.org For example, a study optimizing SPE for other drugs tested various sorbents and found that a C8 phase with methanol as the elution solvent yielded the best recoveries (≥92.3%). nih.gov

Protein Precipitation and Matrix Effect Mitigation

Protein Precipitation (PPT) is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. chromatographyonline.comnih.gov It is often used in high-throughput analysis. nih.gov The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample. chromatographyonline.com This denatures the proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. chromatographyonline.com While simple, PPT may not remove other matrix components like phospholipids, which are a primary cause of matrix effects in LC-MS/MS analysis. nih.govchromatographyonline.com

Matrix Effect Mitigation is essential for accurate bioanalysis. chromatographyonline.com The matrix effect is quantitatively assessed by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solution. chromatographyonline.com Several strategies can be employed to minimize this effect:

Effective Sample Cleanup: Using more selective sample preparation techniques like SPE can significantly reduce matrix components. chromatographyonline.comnih.gov

Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components can prevent ion suppression. nih.gov

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As discussed in section 4.2.3, a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for any signal suppression or enhancement. chromatographyonline.com

Phospholipid Removal: Specific sample preparation products are designed to remove phospholipids, which are a major source of matrix effects. chromatographyonline.com

Method Validation for Research Applications (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

A developed analytical method must be validated to ensure its reliability for research applications. scirp.orgiosrjournals.org Validation is performed according to guidelines from bodies like the International Conference on Harmonization (ICH). scirp.orgjocpr.com The key validation parameters include:

Specificity/Selectivity: This demonstrates that the analytical signal is solely from the analyte of interest, without interference from matrix components, metabolites, or other substances. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources. nih.gov

Linearity: This confirms a direct proportional relationship between the analyte concentration and the instrument's response over a specific range. iosrjournals.org A calibration curve is generated, and the correlation coefficient (r²) is calculated, which should ideally be ≥0.99. nih.govscirp.org

Accuracy: This measures the closeness of the determined value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. iosrjournals.orgjocpr.com

Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govjocpr.com It is typically expressed as the relative standard deviation (%RSD). jocpr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govjocpr.com

The following tables show representative validation data from a study on the parent compound, Milnacipran, which illustrates the expected performance of a well-validated method.

Table 1: Representative Linearity and Sensitivity Data for Milnacipran

| Parameter | Result |

|---|---|

| Linearity Range | 1.00–400.00 ng/mL nih.gov |

| Correlation Coefficient (r²) | ≥0.985 nih.gov |

| Limit of Detection (LOD) | 0.14 µg/L* frontiersin.org |

| Limit of Quantification (LOQ) | 1.00 ng/mL nih.gov |

Note: LOD value is for a different compound but is representative of typical sensitivity.

Table 2: Representative Accuracy and Precision Data for Milnacipran

| Quality Control Sample (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

|---|---|---|---|---|

| 3.00 (Low) | 10.85 nih.gov | 97.00 nih.gov | 8.29 nih.gov | 101.64 nih.gov |

| 200.00 (Medium) | 5.40 nih.gov | 104.20 nih.gov | 4.40 nih.gov | 106.23 nih.gov |

| 300.00 (High) | 6.84 nih.gov | 101.53 nih.gov | 5.96 nih.gov | 103.45 nih.gov |

Biochemical and Mechanistic Implications of Milnacipran Carbamoyl O Glucuronide, L

Role as a Major or Minor Metabolite in Overall Milnacipran (B1663801) Disposition

Milnacipran is a racemic mixture of two enantiomers, d-milnacipran and l-milnacipran. nih.gov Following oral administration, a substantial portion of the drug is metabolized, with glucuronidation being a primary pathway. nih.govnih.gov The resulting metabolites include l-milnacipran carbamoyl-O-glucuronide and d-milnacipran carbamoyl-O-glucuronide. nih.gov

Clinical studies in humans have demonstrated that while a significant fraction of milnacipran is excreted unchanged (approximately 55% of a dose), its glucuronide conjugates represent a major component of the metabolic profile. nih.gov Specifically, the milnacipran carbamoyl (B1232498) O-glucuronide metabolite accounts for about 19-20% of the drug excreted in urine. nih.govnih.govresearchgate.net Within this fraction, L-milnacipran carbamoyl o-glucuronide is the predominant form, constituting approximately 17% of the total administered dose found in urine. nih.govresearchgate.net In contrast, the d-enantiomer glucuronide and the oxidative metabolite, N-desethyl milnacipran, are found in lower quantities (around 8% for the N-desethyl form). nih.govresearchgate.net

| Compound | Percentage of Dose Excreted in Urine | Reference |

|---|---|---|

| Unchanged Milnacipran (Total) | ~55% | nih.gov |

| - d-milnacipran | ~31% | nih.gov |

| - l-milnacipran | ~24% | nih.gov |

| Milnacipran carbamoyl O-glucuronide, L- | ~17% | nih.govresearchgate.net |

| N-desethyl milnacipran | ~8% | nih.govresearchgate.net |

| Milnacipran carbamoyl O-glucuronide, D- | ~2% | nih.gov |

Theoretical Considerations of Metabolite Activity or Interactions

Direct in silico modeling studies predicting the ligand-receptor interactions of L-milnacipran carbamoyl o-glucuronide are not extensively documented in the literature. However, theoretical considerations are based on the known properties of the parent drug and the nature of glucuronide conjugates. The parent drug, milnacipran, is known for its high selectivity, inhibiting serotonin (B10506) and norepinephrine (B1679862) transporters with no significant affinity for other neurotransmitter receptors such as adrenergic, muscarinic, or histamine (B1213489) receptors. researchgate.netnih.gov

Furthermore, the process of glucuronidation typically results in metabolites that are pharmacologically inactive. nih.gov Studies explicitly state that the therapeutic effects of milnacipran are attributable to the parent drug, not its metabolites. nih.gov The addition of the bulky, polar glucuronic acid moiety to the milnacipran structure would theoretically hinder its ability to bind effectively to the active sites of serotonin and norepinephrine transporters. This structural change increases water solubility to facilitate excretion and generally abolishes the pharmacological activity of the parent molecule. patsnap.com Given this, L-milnacipran carbamoyl o-glucuronide is presumed to be an inactive metabolite with a low probability of significant ligand-receptor interactions. nih.govwikipedia.org

Glucuronidation is a Phase II metabolic process that can be reversible. The carbamoyl O-glucuronide linkage is subject to hydrolysis, a reaction catalyzed by the enzyme β-glucuronidase. nih.govcovachem.com This enzyme is present in various human tissues and can cleave glucuronic acid from drug conjugates, thereby releasing the parent drug. patsnap.comnih.gov This process of deconjugation can lead to the enterohepatic recirculation of a drug, potentially affecting its pharmacokinetic profile.

While specific stability studies on L-milnacipran carbamoyl o-glucuronide are not detailed in the available literature, the chemical nature of its linkage suggests it would be a substrate for β-glucuronidase. A parallel can be drawn from studies on sertraline (B1200038), another antidepressant, which forms a similar carbamoyl-O-glucuronide metabolite. Research showed that sertraline carbamoyl-O-glucuronide is labile to β-glucuronidase, yielding the parent compound as the sole hydrolytic product. nih.gov This supports the theoretical reversibility of the glucuronidation of milnacipran, indicating that L-milnacipran carbamoyl o-glucuronide is likely sensitive to β-glucuronidase-mediated hydrolysis.

Comparative Metabolic Profiles Across Different In Vitro Systems or Species Models

The metabolism of milnacipran, leading to the formation of L-milnacipran carbamoyl o-glucuronide, shows both similarities and differences across various experimental systems and species. The primary metabolic pathways involve direct glucuronidation and, to a lesser extent, N-dealkylation via cytochrome P450 (CYP) enzymes. nih.gov

In vitro studies using human liver microsomes have shown that milnacipran has a low potential for inhibiting or inducing major CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5), which aligns with the observation that glucuronidation, a Phase II process, is a more dominant metabolic route than CYP-mediated oxidation. nih.govresearchgate.netresearchgate.net

In vivo studies have compared the disposition of the active enantiomer, levomilnacipran (B1675123), in humans, monkeys, and rats. These studies highlight renal excretion as the primary elimination route for the parent drug and its metabolites in all three species. However, the extent of metabolism varies. In humans, 58.4% of radioactivity from a dose was excreted as unchanged levomilnacipran. researchgate.net This percentage was lower in monkeys (35.5%) and rats (40.2%), suggesting a comparatively greater extent of metabolism in these animal models than in humans. researchgate.net In mice, milnacipran also undergoes metabolism primarily through hepatic pathways, with glucuronidation and oxidative metabolism being key routes. nih.gov

| Species | Unchanged Levomilnacipran Excreted in Urine (% of Total Radioactivity) | Reference |

|---|---|---|

| Human | 58.4% | researchgate.net |

| Monkey | 35.5% | researchgate.net |

| Rat | 40.2% | researchgate.net |

Excretion Pathways of Milnacipran carbamoyl o-glucuronide, L- in Experimental Models

The primary excretion pathway for milnacipran and its metabolites, including L-milnacipran carbamoyl o-glucuronide, is through the kidneys. nih.govdrugbank.com Human studies using radiolabeled milnacipran demonstrated that renal excretion is rapid and nearly complete, with approximately 93% of an administered dose recovered in the urine. nih.gov

Within this urinary fraction, L-milnacipran carbamoyl o-glucuronide is a significant component, accounting for about 17% of the dose. nih.govresearchgate.net This confirms that after its formation, primarily in the liver, the metabolite is efficiently cleared from the bloodstream by the kidneys and eliminated in urine.

While renal excretion is the predominant route, biliary excretion is another potential pathway for drug glucuronides. nih.gov For the structurally similar sertraline carbamoyl-O-glucuronide, the metabolite was successfully isolated from the bile of dogs, indicating that biliary excretion occurs in that species. nih.gov Although not explicitly quantified for milnacipran in the available literature, it is plausible that minor biliary excretion of its glucuronide conjugates could occur in certain experimental animal models. However, based on human data, renal clearance remains the principal mechanism of elimination for L-milnacipran carbamoyl o-glucuronide. nih.gov

Computational and in Silico Modeling Approaches for Milnacipran Carbamoyl O Glucuronide, L

Molecular Docking and Dynamics Simulations of UGT-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a substrate like milnacipran (B1663801) binds to the active site of UDP-glucuronosyltransferase (UGT) enzymes, the catalysts for glucuronidation. nih.gov

Molecular Docking predicts the preferred orientation of a ligand (milnacipran) when bound to a receptor (UGT enzyme) to form a stable complex. This method can identify key amino acid residues involved in binding and help to understand the substrate specificity of different UGT isoforms. For milnacipran, docking studies could be used to predict which UGT isoforms are most likely responsible for its glucuronidation by comparing the binding affinities and poses across various UGT models.

Molecular Dynamics (MD) Simulations provide a dynamic view of the substrate-enzyme complex over time. nih.gov Starting from a docked pose, MD simulations can reveal the conformational changes in both the substrate and the enzyme during the binding process, the stability of the interaction, and the role of water molecules in the active site. nih.govmdpi.com For the formation of L-milnacipran carbamoyl (B1232498) o-glucuronide, MD simulations could elucidate the precise orientation of the L-isomer within the UGT active site that facilitates the nucleophilic attack and subsequent conjugation. frontiersin.orgyoutube.com

Table 1: Illustrative Data from a Hypothetical Molecular Docking and MD Simulation Study of L-Milnacipran with UGT Isoforms

| UGT Isoform | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | RMSD of Ligand during MD (Å) |

| UGT1A1 | -8.5 | His39, Asp151, Ser375 | 1.2 |

| UGT1A3 | -7.9 | Tyr85, Phe130, Asn400 | 1.8 |

| UGT1A9 | -9.2 | Trp467, His471, Val472 | 0.9 |

| UGT2B7 | -9.0 | His34, Asn351, Tyr468 | 1.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Modeling for Glucuronidation Sites

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) models are statistical methods used to correlate the chemical structure of a compound with its biological activity or metabolic fate. researchgate.net These models are valuable for predicting whether a compound is likely to undergo glucuronidation and at which specific site. nih.govnih.govresearchgate.netacs.org

For milnacipran, a QSAR/SMR model could be developed using a dataset of known UGT substrates. By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these compounds, a predictive model can be built. Such a model could then be used to predict the likelihood of glucuronidation for milnacipran and its analogs. These models have been successfully used to predict UGT-mediated metabolism for various classes of compounds. nih.govnih.govresearchgate.netacs.orgnih.gov The development of models that can distinguish between O- and N-glucuronidation is also an active area of research. nih.govnih.govacs.org

Table 2: Example of Molecular Descriptors Used in QSAR/SMR Models for Predicting Glucuronidation

| Descriptor Type | Example Descriptor | Relevance to Glucuronidation |

| Electronic | Partial Charge on Carbamoyl Oxygen | Influences the nucleophilicity of the acceptor atom. |

| Steric | Molecular Volume | Determines the fit of the substrate within the UGT active site. |

| Topological | Molecular Connectivity Index | Relates to the overall size and shape of the molecule. |

| Hydrophobic | LogP | Affects the partitioning of the substrate into the enzyme's active site. |

This table provides examples of descriptor types and is not exhaustive.

ADME Prediction Models for Metabolite Formation and Fate

Absorption, Distribution, Metabolism, and Excretion (ADME) prediction models are in silico tools that forecast the pharmacokinetic properties of a drug and its metabolites. nih.gov These models can be used to estimate the rate of formation of Milnacipran carbamoyl o-glucuronide, L- and to predict its subsequent distribution and elimination from the body.

These predictive models are often built using machine learning algorithms trained on large datasets of compounds with known ADME properties. For the specific case of milnacipran's glucuronide metabolite, ADME models could predict its likelihood of being a substrate for efflux transporters, such as MRP2 or MRP3, which are known to be involved in the biliary and urinary excretion of glucuronide conjugates. nih.gov This would provide a more complete picture of the metabolite's disposition.

Table 3: Illustrative ADME Predictions for Milnacipran and its Glucuronide Metabolite

| Compound | Predicted Property | Predicted Value | Implication |

| Milnacipran | Human Intestinal Absorption | High | Good oral bioavailability. |

| Milnacipran | UGT Metabolism Likelihood | High | Glucuronidation is a major metabolic pathway. |

| Milnacipran carbamoyl o-glucuronide, L- | Renal Clearance (as % of total clearance) | > 80% | Primarily eliminated through the kidneys. |

| Milnacipran carbamoyl o-glucuronide, L- | Substrate for MRP2 Transporter | Yes | Potential for biliary excretion. |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics of Glucuronidation

Quantum chemical (QC) calculations provide a fundamental understanding of chemical reactions at the electronic level. These methods can be used to model the reaction mechanism of glucuronidation, including the transition state structures and the activation energies involved.

For the formation of Milnacipran carbamoyl o-glucuronide, L-, QC calculations could be employed to:

Determine the electronic properties of the carbamoyl group of milnacipran to understand its reactivity.

Model the nucleophilic attack of the carbamoyl oxygen on the glucuronic acid donor molecule (UDPGA).

Calculate the energy barriers for the formation of the glucuronide conjugate, providing insights into the reaction kinetics.

Investigate the role of specific amino acid residues in the UGT active site in stabilizing the transition state and catalyzing the reaction.

These calculations can be particularly useful in explaining the stereoselectivity of the reaction, i.e., why the L-isomer is preferentially formed. nih.gov

Table 4: Example of Data from a Hypothetical Quantum Chemical Study of Milnacipran Glucuronidation

| Parameter | Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (L-Milnacipran) | 15.2 | The energy barrier that must be overcome for the reaction to occur for the L-isomer. |

| Activation Energy (D-Milnacipran) | 18.5 | A higher energy barrier for the D-isomer, suggesting a slower reaction rate. |

| Reaction Energy (L-Milnacipran) | -5.7 | The formation of the L-glucuronide is an energetically favorable (exergonic) process. |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Directions and Unresolved Research Questions Regarding Milnacipran Carbamoyl O Glucuronide, L

Identification of Novel or Minor Metabolic Pathways

The primary metabolic routes for milnacipran (B1663801) are well-documented, consisting of excretion of the unchanged drug, N-dealkylation, and direct conjugation to form carbamoyl (B1232498) O-glucuronide metabolites. nih.govnih.govnih.gov Approximately 19-30% of a milnacipran dose is metabolized via glucuronidation. nih.govnih.govresearchgate.net However, the potential for other, more minor, metabolic pathways that may involve or compete with the formation of L-Milnacipran carbamoyl o-glucuronide remains an area for exploration.

Future research could focus on deep metabolic profiling in diverse patient populations to uncover previously uncharacterized metabolites. It is possible that under specific conditions, such as genetic variations in metabolic enzymes, co-administration of other drugs, or in certain disease states, alternative or secondary metabolic pathways could become more significant. Identifying these pathways would provide a more complete map of milnacipran's biotransformation and could help explain inter-individual variability in drug response.

Development of Advanced Bioanalytical Techniques for Enhanced Sensitivity and Specificity

The quantification of acyl glucuronide metabolites like Milnacipran carbamoyl o-glucuronide presents significant bioanalytical challenges. These compounds are often unstable in biological matrices, susceptible to hydrolysis back to the parent drug, which can lead to inaccuracies in measurement. nih.govresearchgate.net Current methods, typically relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are effective but require careful sample handling, including immediate stabilization at a low pH, to ensure accurate quantification of both the glucuronide and the parent aglycone. nih.govresearchgate.net

Future advancements should aim to develop bioanalytical techniques with even greater sensitivity and specificity. nih.gov This includes:

Improved Stabilization Methods: Research into novel stabilizing agents or sample collection devices could simplify handling and further minimize ex vivo conversion.

High-Resolution Mass Spectrometry (HRMS): The application of HRMS could facilitate the simultaneous quantification of the target metabolite while also screening for unknown or unexpected metabolites, contributing to the research mentioned in section 7.1.

Microflow or Nanoflow LC-MS: These techniques can enhance sensitivity, requiring smaller sample volumes, which is particularly advantageous in studies involving pediatric patients or when frequent sampling is necessary.

The goal is to create more robust and streamlined analytical workflows that can be reliably implemented in diverse research and clinical settings to precisely measure L-Milnacipran carbamoyl o-glucuronide concentrations. nih.gov

| Research Area | Technology/Method | Potential Advancement |

| Quantification | LC-MS/MS | Development of methods with higher sensitivity and throughput. |

| Stabilization | pH adjustment, enzyme inhibitors | Novel collection tubes or reagents to prevent ex vivo hydrolysis. |

| Metabolite Discovery | High-Resolution Mass Spectrometry (HRMS) | Untargeted screening for novel or minor related metabolites. |

Further Elucidation of Stereoselective Metabolic Processes

The metabolism of milnacipran is known to be stereoselective. Following administration of the racemic mixture, the formation of the carbamoyl O-glucuronide metabolite is predominantly of the L-isomer. nih.gov Studies have shown that L-milnacipran carbamoyl O-glucuronide is the main glucuronide metabolite found in both plasma and urine, accounting for approximately 17% of the dose excreted in urine, compared to a much smaller amount for the d-isomer. nih.gov

While this stereoselectivity is established, the underlying enzymatic mechanisms are not fully understood. It is presumed that specific UDP-glucuronosyltransferase (UGT) isozymes have a higher affinity for L-milnacipran. An unresolved research question is the precise identification of these UGT isozymes. Future studies using panels of recombinant human UGT enzymes could pinpoint which ones are responsible for this stereoselective conjugation. nih.gov Understanding the specific enzymes involved could help predict potential drug-drug interactions with other medications that are substrates for the same UGTs. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Metabolic Understanding

A systems-level understanding of L-Milnacipran carbamoyl o-glucuronide requires the integration of "omics" technologies. researchgate.net These approaches can provide a holistic view of the metabolic landscape. mdpi.comnih.gov

Metabolomics: Untargeted metabolomic profiling can analyze the complete set of small-molecule metabolites in a biological sample. mdpi.com This could be applied to identify all metabolites related to milnacipran administration and map the metabolic perturbations that occur. It could reveal downstream effects or correlations between the concentration of L-Milnacipran carbamoyl o-glucuronide and other endogenous metabolic pathways.

Proteomics: Proteomic analysis can be used to quantify the expression levels of various proteins, including the UGT enzymes responsible for glucuronidation. By correlating proteomic data with metabolite concentrations, researchers could build more accurate predictive models of milnacipran metabolism. This could help explain why the rate of glucuronide formation varies between individuals.

Integrating these high-throughput datasets can move research beyond a one-dimensional view of a single metabolic step to a multi-dimensional understanding of how the formation of L-Milnacipran carbamoyl o-glucuronide fits within the broader biological system. nih.gov

Application of Organ-on-a-Chip and 3D Culture Systems for In Vitro Glucuronidation Studies

Traditional in vitro drug metabolism studies often use subcellular fractions like liver microsomes or 2D cell cultures, which may not fully replicate the complex environment of a human organ. researchgate.netanimalmethodsbias.org Advanced in vitro models offer a more physiologically relevant platform for studying drug metabolism. nih.govresearchgate.net

3D Cell Cultures: Spheroids and organoids, particularly of liver cells, create a three-dimensional structure that better mimics in vivo cell-to-cell interactions and metabolic functions compared to flat 2D cultures. nih.govnih.gov

Organ-on-a-Chip: These microfluidic devices can create micro-environments that simulate the function of an entire organ, such as the liver. researchgate.netnih.gov A "liver-on-a-chip" could be used to study the glucuronidation of milnacipran in a dynamic system that includes perfusion and cellular architecture, offering a more accurate prediction of human metabolic rates and stereoselectivity. nih.govnih.gov

Using these advanced models, researchers can conduct detailed investigations into the kinetics of L-Milnacipran carbamoyl o-glucuronide formation, test for inter-tissue metabolic cross-talk, and screen for drug-drug interactions in a highly controlled yet biologically relevant setting. nih.gov

Q & A

Basic Research Questions

Q. How can Milnacipran carbamoyl O-glucuronide, L-, be identified and synthesized in laboratory settings?

- Methodological Answer : Synthesis involves conjugating N-desethyl levomilnacipran with glucuronic acid under controlled conditions. Key steps include:

- Reagent Use : Amino acid ester salts (3.5–4.0 mmol) and N-ethylmorpholine (0.6–0.8 mL) as catalysts in ethanol/water mixtures .

- Purification : Cooling, acidification (pH 3–4 with citric acid), filtration, and recrystallization from aqueous ethanol .

- Characterization : NMR (¹H, ¹³C), IR spectroscopy, and optical rotation ([α]D²⁰ values) to confirm stereochemistry and purity (e.g., [α]D²⁰ = +35° in EtOH) .

- Data Table :

| Compound | Yield (%) | Rf Value | [α]D²⁰ (Solvent) | Key Spectral Peaks (IR/NMR) |

|---|---|---|---|---|

| Example | 90% | 0.72 | +35° (EtOH) | 1730 cm⁻¹ (C=O), δ 4.2 ppm (glucuronide H) |

Q. What is the role of Milnacipran carbamoyl O-glucuronide in xenobiotic metabolism?

- Answer : It is a minor metabolite formed via UGT-mediated conjugation of levomilnacipran, predominantly on the amide moiety rather than the primary amine. Carbamoyl glucuronides are less studied than acyl glucuronides, with limited data on their hydrolysis stability or protein adduct formation .

Q. Which analytical methods are validated for quantifying Milnacipran carbamoyl O-glucuronide in biological matrices?

- Answer : Use LC-MS/MS with stable isotope-labeled internal standards. Key parameters:

- Chromatography : Reverse-phase C18 column, gradient elution (0.1% formic acid in water/acetonitrile) .

- Detection : MRM transitions for glucuronide (e.g., m/z 435 → 259) and comparison to reference standards (e.g., 4'-Hydroxy Fenoprofen O-glucuronide as a structural analog) .

Advanced Research Questions

Q. What are the stability challenges associated with carbamoyl glucuronides like Milnacipran’s metabolite?

- Answer : Carbamoyl glucuronides are prone to pH-dependent hydrolysis (faster at acidic pH) and intramolecular rearrangement, complicating pharmacokinetic analyses. Stability studies should include:

- Incubation Conditions : Plasma/buffer at 37°C across pH 3–9 .

- Monitoring : Time-course LC-MS to track degradation products (e.g., free aglycone) .

Q. How do species-specific differences impact the glucuronidation of levomilnacipran?

- Answer : Dogs exhibit predominant O-glucuronidation (e.g., 99% of AZD5069 metabolites), whereas humans show lower activity, necessitating cross-species metabolic profiling using hepatocyte incubations and in vivo models .

Q. What pharmacological implications arise from the predominance of the amide-linked carbamoyl glucuronide over the amine-linked form?

- Answer : The amide-linked conjugate may exhibit reduced renal clearance due to higher molecular weight and polarity, potentially altering drug efficacy and toxicity. Comparative studies using recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) are needed to clarify tissue-specific metabolism .

Q. How can researchers address contradictions in metabolic pathway data across studies?

- Answer : Conduct in vitro-in vivo extrapolation (IVIVE) using:

- Human Hepatocytes : To validate UGT isoform contributions .

- Knockout Models : CRISPR-edited cell lines lacking specific UGTs to isolate metabolic routes .

Q. What experimental designs optimize the detection of low-abundance carbamoyl glucuronides?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.